molecular formula C15H8Cl2N2O B2472217 1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one CAS No. 300851-00-7

1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one

Cat. No.: B2472217
CAS No.: 300851-00-7
M. Wt: 303.14
InChI Key: MJZHYPUCMNGVPM-UHFFFAOYSA-N
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Description

1,3-Dichloroisoindolo[2,1-a]quinazolin-5(11H)-one is a fused heterocyclic compound featuring an isoindole moiety fused to a quinazolinone scaffold, with chlorine substituents at positions 1 and 2. Its molecular formula is C₁₅H₈Cl₂N₂O, and its structure is characterized by a planar aromatic system, which enhances π-π stacking interactions in biological systems.

Properties

IUPAC Name

1,3-dichloro-11H-isoindolo[2,1-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O/c16-9-5-11-13(12(17)6-9)19-7-8-3-1-2-4-10(8)14(19)18-15(11)20/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZHYPUCMNGVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=O)C4=C(N31)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one typically involves the use of palladium-catalyzed reactions. One common method starts with commercially available 2-bromoanilines and 2-bromobenzyl amines. These substrates undergo a palladium-catalyzed dicarbonylative reaction, incorporating two molecules of carbon monoxide to form the desired product . The reaction conditions usually involve the use of a palladium catalyst, carbon monoxide, and appropriate solvents under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound may involve similar palladium-catalyzed processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloroisoindolo[2,1-a]quinazolin-5(11H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer).

Case Studies and Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of several derivatives of quinazoline compounds, including 1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one. The most active derivative demonstrated an IC50 value of 2.44 μM against HCT-116 cells and 6.29 μM against HepG2 cells, indicating potent anticancer activity .
  • Mechanism of Action :
    • The compound acts as a DNA intercalator, which enhances its binding affinity to DNA and inhibits topoisomerase II activity. This mechanism is crucial for its anticancer effects, as it disrupts DNA replication in cancer cells .

Antibacterial Properties

The compound has also been investigated for its antibacterial activities against various Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

  • Synthesis of Derivatives :
    • Novel derivatives of quinazoline have been synthesized and tested for their antibacterial properties. Compounds incorporating the isoindolo structure showed promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .
  • Structure-Activity Relationship :
    • The incorporation of different heterocyclic rings at specific positions on the quinazoline backbone significantly enhanced antibacterial activity. For instance, compounds with oxadiazole rings displayed increased efficacy .

Mechanisms of Action in Antibacterial Activity

The antibacterial action is primarily attributed to the inhibition of bacterial gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The structural modifications that enhance lipophilicity contribute to better membrane permeability and interaction with bacterial targets .

Summary Table of Biological Activities

Activity TypeCell Line/BacteriaIC50 (μM) / Inhibition Zone (mm)
AnticancerHepG26.29
AnticancerHCT-1162.44
AntibacterialStaphylococcus aureus10–12 mm
AntibacterialEscherichia coli10–12 mm

Mechanism of Action

The mechanism by which 1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among related compounds influence their biological activity and physicochemical properties:

Compound Name Substituents/Modifications Key Features
1,3-Dichloroisoindolo[2,1-a]quinazolin-5(11H)-one 1,3-Cl substituents Enhanced lipophilicity; potential for halogen bonding in target interactions
Tetrazolo[1,5-c]quinazolin-5(6H)-one (Compound 3.1, ) Tetrazole ring at position 1 Superior hypoglycemic activity (vs. Metformin); likely via PPARγ modulation
14-Methyl-7,8,13b,14-tetrahydroindolo[...]quinazolin-5(13H)-one (Compound 8, ) 14-Methyl group and fused indole system High antifungal activity due to optimal steric and electronic interactions
2-Methylisoquinolin-1(2H)-one (Compound 1, ) Methyl substituent on isoquinolinone Reduced antifungal activity compared to Compound 8
1,4-Dimethoxy-5H-isoindolo[2,1-a]quinoxalin-6-one () 1,4-Dimethoxy groups Altered electronic properties; activity not reported

Pharmacological Activity

  • Hypoglycemic Activity: Tetrazoloquinazolinones (e.g., Compound 3.1) exhibit potent hypoglycemic effects, surpassing reference drugs like Metformin (50–200 mg/kg) in glucose tolerance tests .
  • Antifungal Activity : Substituent position and type critically influence activity. For example, 14-methyl substituents in Compound 8 enhance antifungal efficacy, while 4-OMe or 4-Cl-phenyl groups in phthalazine derivatives reduce potency . The dichloro groups in the target compound may improve membrane penetration but require empirical validation.
  • Antimicrobial Activity: Thiazole derivatives with isoindoloquinazolinone substituents (e.g., Compound 8) show broad-spectrum activity, suggesting that the dichloro variant could be similarly effective .

Physicochemical Properties

  • Electronic Effects: The electron-withdrawing Cl groups may stabilize the quinazolinone ring, affecting reactivity in synthetic pathways or interactions with enzymatic targets (e.g., 11β-HSD1 or DPP-4) .

Biological Activity

1,3-Dichloroisoindolo[2,1-a]quinazolin-5(11H)-one is a heterocyclic compound belonging to the quinazoline family, characterized by its unique fused ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activities associated with this compound, highlighting its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Structural Characteristics

  • IUPAC Name : 1,3-dichloro-11H-isoindolo[2,1-a]quinazolin-5-one
  • Molecular Formula : C15H8Cl2N2O
  • Molecular Weight : 303.14 g/mol

The compound features a fused isoindole and quinazoline moiety, which contributes to its distinct chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions starting from commercially available 2-bromoanilines. The synthetic routes can be optimized for higher yields using continuous flow reactors and specific reaction conditions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structural frameworks exhibit significant antibacterial activity.

Case Studies and Findings

  • A study on quinazoline derivatives demonstrated that modifications at specific positions on the quinazoline ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The most promising derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .
  • In particular, derivatives incorporating oxadiazole and thiadiazole moieties at the 1- and 3-positions of the quinazoline nucleus exhibited moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also explored the anticancer potential of isoindoloquinazoline derivatives. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.

Relevant Findings

  • Quinazoline derivatives have been identified as inhibitors of various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in tumor growth. For instance, some derivatives have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy .

Table of Biological Activities

Activity Type Target Organisms/Cells Efficacy Level Reference
AntimicrobialStaphylococcus aureusModerate
AntimicrobialEscherichia coliModerate
AnticancerVarious cancer cell linesSignificant

Q & A

Q. How can researchers address inconsistencies in spectroscopic data across synthetic batches?

  • Answer :
  • Reproducibility checks : Standardize solvent purity (e.g., anhydrous toluene for microwave reactions) .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., triphenylphosphine oxide in cyclization reactions) .
  • Collaborative validation : Cross-check NMR assignments with independent labs to rule out instrumentation bias .

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